N-(2-chlorobenzyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
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Description
N-(2-chlorobenzyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C20H16Cl2N6O2 and its molecular weight is 443.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment of Heterocyclic Compounds
Research efforts have been directed towards developing novel synthesis methods for heterocyclic compounds, as evidenced by the work of Karpina et al. (2019), who developed a method for synthesizing novel acetamides featuring an 1,2,4-oxadiazole cycle, indicating the interest in such structures for their diverse biological activities (Karpina et al., 2019). Similarly, Biagi et al. (2002) explored the synthesis of triazolopyrimidine derivatives, highlighting the chemical interest in triazolo-pyrimidinyl motifs for potential biological applications (Biagi et al., 2002).
Heterocyclic Compounds in Medicinal Chemistry
The exploration of heterocyclic compounds extends into medicinal chemistry, where their potential as therapeutic agents is evaluated. For instance, Wu et al. (2012) synthesized acetamides bearing piperazine and 1,4-diazepane moieties, evaluated for their positive inotropic activity, illustrating the medicinal potential of heterocyclic compounds in cardiovascular applications (Wu et al., 2012).
Antimicrobial and Insecticidal Applications
The antimicrobial and insecticidal potentials of heterocyclic compounds have also been a significant area of research. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety, evaluated against the cotton leafworm, demonstrating the agricultural and antimicrobial applications of these compounds (Fadda et al., 2017).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O2/c21-15-7-5-13(6-8-15)10-28-19-18(25-26-28)20(30)27(12-24-19)11-17(29)23-9-14-3-1-2-4-16(14)22/h1-8,12H,9-11H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHNDHCMDYTHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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